1,3-benzodioxole-5-carbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
Overview
Description
1,3-Benzodioxole, also known as 1,2-methylenedioxybenzene, is an organic compound with the formula C6H4O2CH2 . It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . Hydrazone is a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond with a hydrogen atom attached to one of the nitrogen atoms. They are often used in the synthesis of other organic compounds.
Synthesis Analysis
The synthesis of 1,3-benzodioxole derivatives often involves a nucleophilic substitution reaction . For example, the synthesis of benzo[d][1,3]dioxole-5-carbaldehyde involves a nucleophilic substitution reaction (S N 2) of the 3,4-dihydroxy-5-carbaldehyde reagent with dibromomethane .Molecular Structure Analysis
The molecular structure of 1,3-benzodioxole derivatives can be analyzed using conventional spectroscopic methods such as 1H NMR and 13C NMR . The information can be corroborated through the characterization by pyrolysis coupled to the mass spectrometer .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-benzodioxole include a density of 1.064 g cm^−3, a boiling point of 172–173 °C, and a molar mass of 122.123 g·mol^−1 .Mechanism of Action
The mechanism of action of 1,3-benzodioxole derivatives can also vary widely. Some derivatives have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity . The probable mechanisms are due to EGFR inhibition, apoptosis, DNA binding, tyrosinase inhibition, and HER-2 inhibition .
Safety and Hazards
properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-6-chloro-4-phenylquinazolin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2/c23-16-7-8-18-17(11-16)21(15-4-2-1-3-5-15)26-22(25-18)27-24-12-14-6-9-19-20(10-14)29-13-28-19/h1-12H,13H2,(H,25,26,27)/b24-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJAJWGJRWBVNS-WYMPLXKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80417399 | |
Record name | BAS 00163881 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6049-92-9 | |
Record name | BAS 00163881 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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